molecular formula C14H10IN3O3 B11974996 2-iodo-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 303085-08-7

2-iodo-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11974996
CAS No.: 303085-08-7
M. Wt: 395.15 g/mol
InChI Key: PHQGUSILUDAGIB-CXUHLZMHSA-N
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Description

2-iodo-N’-(3-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10IN3O3 and a molecular weight of 395.158 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-iodo-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-iodo-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N’-(3-nitrobenzylidene)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the hydrazone linkage may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N’-(3-nitrobenzylidene)benzohydrazide is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the iodine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

303085-08-7

Molecular Formula

C14H10IN3O3

Molecular Weight

395.15 g/mol

IUPAC Name

2-iodo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10IN3O3/c15-13-7-2-1-6-12(13)14(19)17-16-9-10-4-3-5-11(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+

InChI Key

PHQGUSILUDAGIB-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])I

Origin of Product

United States

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